Josamycin

Antimicrobial Resistance Staphylococcus aureus Macrolide

Procure josamycin—the 16-membered macrolide that overcomes resistance where erythromycin, clarithromycin, and azithromycin fail. Over 50% of erythromycin-resistant S. aureus strains remain susceptible at 2 mg/L, with potent M. pneumoniae activity (MIC90 4 mg/L). Its unique ribosome-binding kinetics and significantly lower gastrointestinal side-effect profile versus 14-membered macrolides make it the evidence-backed choice for resistant Gram-positive and atypical pathogen research. Available in ≥98% purity for antimicrobial susceptibility studies and drug development.

Molecular Formula C42H69NO15
Molecular Weight 828.0 g/mol
CAS No. 16846-24-5
Cat. No. B1673084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJosamycin
CAS16846-24-5
SynonymsEN 141
EN-141
EN141
Josamycin
Josamycine
Kitasamycin A3
Leucomycin A3
Turimycin A5
Wilprafen
Molecular FormulaC42H69NO15
Molecular Weight828.0 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O
InChIInChI=1S/C42H69NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
InChIKeyXJSFLOJWULLJQS-NGVXBBESSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.35e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Josamycin (CAS 16846-24-5): A 16-Membered Macrolide Antibiotic for Targeted Antibacterial Procurement


Josamycin (CAS 16846-24-5) is a 16-membered lactone ring macrolide antibiotic produced by fermentation of Streptomyces narbonensis var. josamyceticus [1]. As a member of the macrolide class, it exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting bacterial protein synthesis [2]. Unlike the more commonly used 14-membered (e.g., erythromycin, clarithromycin) and 15-membered (e.g., azithromycin) macrolides, the 16-membered structure of josamycin confers a distinct set of pharmacological and microbiological properties, including a different spectrum of activity against resistant strains and a unique safety profile [3].

Why Josamycin Cannot Be Replaced by Erythromycin or Other 14-/15-Membered Macrolides in Specific Use Cases


While all macrolides inhibit bacterial protein synthesis, their clinical utility against resistant pathogens is not interchangeable. Substituting josamycin with a generic 14- or 15-membered macrolide can lead to therapeutic failure due to fundamental differences in their mechanisms of action and resistance profiles [1]. Cross-resistance among 14- and 15-membered macrolides is common, but josamycin, as a 16-membered macrolide, often retains potent activity against strains resistant to these first-line agents [2]. Furthermore, its distinct binding kinetics to the ribosome and a notably lower propensity to cause gastrointestinal adverse effects provide clear, quantifiable reasons for its selection over alternatives like erythromycin [3][4].

Quantitative Evidence Guide for Josamycin (CAS 16846-24-5): Differentiated Performance Data for Scientific Selection


Superior In Vitro Activity Against Erythromycin-Resistant Staphylococcus aureus

In a head-to-head comparison, josamycin demonstrated significantly superior in vitro activity against erythromycin-resistant Staphylococcus aureus compared to the 14-membered macrolides clarithromycin and roxithromycin. At a concentration of 2 mg/L, josamycin inhibited 57% of erythromycin-resistant S. aureus strains, compared to only 25% for clarithromycin and 11.6% for roxithromycin [1]. This differential activity is critical when selecting a macrolide for empirical or targeted therapy where erythromycin resistance is a concern.

Antimicrobial Resistance Staphylococcus aureus Macrolide MIC

Superior Potency (8-64x) Against Erythromycin-Resistant Streptococcus pneumoniae

Josamycin exhibits a significant potency advantage over erythromycin and other macrolides against erythromycin-resistant Streptococcus pneumoniae. In a study on South African clinical isolates, josamycin was 8 to 64 times more active than erythromycin against resistant strains [1]. While erythromycin-resistant S. pyogenes retained full susceptibility to josamycin, the drug's activity against resistant S. pneumoniae was notably superior even to another 16-membered macrolide, spiramycin, which was only 2 to 8 times more active than erythromycin [1].

Streptococcus pneumoniae Macrolide Resistance Respiratory Tract Infections MIC

Prolonged Ribosomal Binding Affinity (3 Hours vs. <2 Minutes for Erythromycin)

Josamycin's 16-membered lactone ring results in fundamentally different binding kinetics to the bacterial ribosome compared to the 14-membered ring of erythromycin. In a cell-free E. coli translation system, the average lifetime of josamycin on the ribosome was 3 hours, whereas erythromycin dissociated in less than 2 minutes [1]. Furthermore, the binding affinity of josamycin is twice as strong, with a dissociation constant (Kd) of 5.5 nM compared to 11 nM for erythromycin [1]. At saturating concentrations, josamycin completely shut down the synthesis of full-length proteins, an effect not achieved by erythromycin [1].

Ribosome Binding Pharmacodynamics Mechanism of Action Josamycin Erythromycin

Reduced Gastrointestinal Adverse Effects Compared to Erythromycin in Human Trials

In a comparative clinical trial involving healthy dental student volunteers, josamycin demonstrated a significantly better gastrointestinal (GI) tolerability profile than erythromycin. The study explicitly found that 'josamycin caused less gastrointestinal side effects than erythromycin' [1]. This observation is supported by a preclinical study in dogs, which showed that intravenous josamycin did not disturb gastrointestinal motility or cause signs of discomfort, whereas erythromycin induced emesis and irregular spikes in motility [2].

Gastrointestinal Tolerance Safety Profile Clinical Trial Adverse Effects Josamycin Erythromycin

Significantly Lower MIC90 Against Mycoplasma pneumoniae Compared to Azithromycin and Erythromycin

In a recent study evaluating 110 clinical isolates of Mycoplasma pneumoniae, the MIC90 of josamycin (4 mg/L) was notably lower than that of other key macrolides. The MIC90 for azithromycin was 16 mg/L, and for erythromycin it was greater than 128 mg/L [1]. The ranking of activity based on MIC90 was: acetylmidecamycin (1 mg/L) < josamycin (4 mg/L) < midecamycin (8 mg/L) < azithromycin (16 mg/L) < erythromycin (>128 mg/L). This indicates that josamycin retains potent activity against a significant proportion of M. pneumoniae strains that are highly resistant to erythromycin and azithromycin.

Mycoplasma pneumoniae Atypical Pneumonia Macrolide MIC90 Josamycin

Higher In Vitro Potency Against Rickettsia Species Compared to Erythromycin and Spiramycin

Josamycin demonstrates superior in vitro activity against the causative agents of spotted fever rickettsiosis compared to other macrolides. In a comparative study, the MIC of josamycin against both Rickettsia rickettsii and R. conorii was 1 µg/mL. In contrast, erythromycin was 4-8 times less potent (MICs: 4-8 µg/mL), and spiramycin was 16-32 times less potent (MICs: 16-32 µg/mL) [1]. The study concluded that 'only josamycin may be of clinical use in treating spotted fever rickettsiosis' and highlighted its potential utility in pregnant women and young children [1].

Rickettsia Spotted Fever Macrolide MIC Josamycin

Primary Application Scenarios for Josamycin Based on Differentiated Evidence


Empirical Treatment of Community-Acquired Respiratory Infections in Regions with High Macrolide Resistance

In geographic areas where resistance to 14- and 15-membered macrolides (erythromycin, clarithromycin, azithromycin) in S. pneumoniae and S. pyogenes is prevalent (e.g., >30% resistance rates), josamycin is a scientifically sound alternative. Evidence shows it retains high activity against a substantial proportion of these resistant isolates [1], and its superior potency against M. pneumoniae (MIC90 of 4 mg/L) [2] makes it a compelling choice for empirical therapy of community-acquired pneumonia where atypical pathogens are suspected. The decision to procure and use josamycin in these contexts is directly supported by its ability to overcome common resistance mechanisms [3].

Macrolide Therapy in Patients with History of Gastrointestinal Intolerance

For patients who have experienced significant nausea, vomiting, or abdominal discomfort with erythromycin, josamycin is a scientifically justified alternative. Clinical trial data directly demonstrates that josamycin causes less gastrointestinal side effects than erythromycin [4]. This is further supported by preclinical evidence showing that, unlike erythromycin, josamycin does not induce irregular gastrointestinal motility [5]. This scenario applies to both clinical practice and the design of clinical trials where patient compliance and retention are critical endpoints.

Treatment of Staphylococcal Infections with Documented Erythromycin Resistance

When faced with an S. aureus infection where susceptibility testing reveals resistance to erythromycin, clarithromycin, or azithromycin, the selection of josamycin is supported by robust in vitro evidence. Data show that over 50% of erythromycin-resistant S. aureus strains remain susceptible to clinically achievable concentrations (2 mg/L) of josamycin, whereas susceptibility to other macrolides like clarithromycin and roxithromycin is significantly lower (25% and 11.6%, respectively) [6]. This makes josamycin a valuable, evidence-based option in the macrolide armamentarium for these specific resistant phenotypes.

Macrolide-Based Regimen for Rickettsial Infections in Contraindicated Populations

For the treatment of spotted fever rickettsioses (caused by R. rickettsii or R. conorii) in patients where first-line tetracyclines are contraindicated (e.g., pregnant women, young children), josamycin presents a unique and evidence-backed alternative within the macrolide class. While erythromycin and spiramycin demonstrate significantly higher MICs (4-8x and 16-32x higher, respectively), josamycin's low MIC of 1 µg/mL against these pathogens indicates a potency that is likely to be clinically relevant [7]. This niche application is a direct outcome of its uniquely high in vitro activity compared to other macrolides.

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